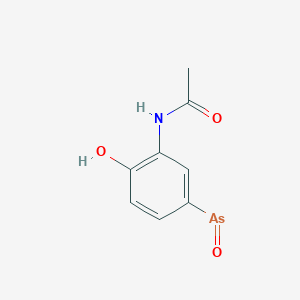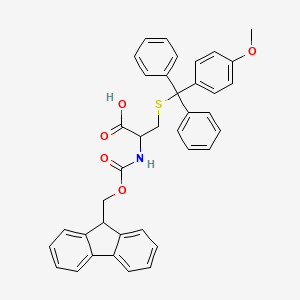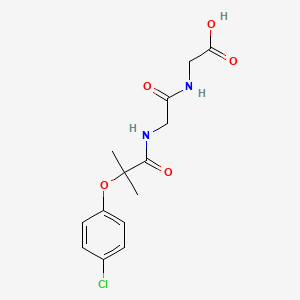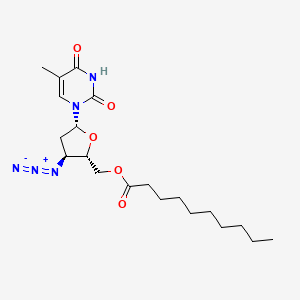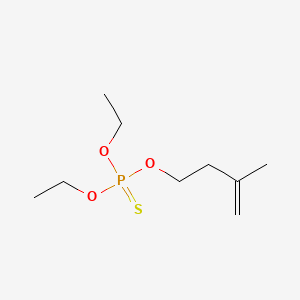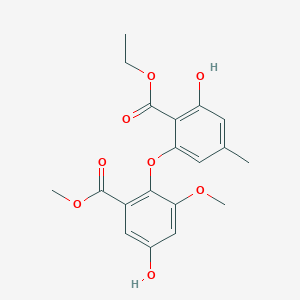
Ethyl Asterrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl asterrate is an ester compound derived from asterric acid Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water this compound is known for its diphenyl ether structure and is one of the derivatives of asterric acid
Méthodes De Préparation
Ethyl asterrate can be synthesized through several methods:
Fischer Esterification: This method involves the reaction of asterric acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Nucleophilic Acyl Substitution: Another method involves the reaction of an acid chloride derived from asterric acid with ethanol in the presence of a base. This method is often used for the preparation of esters in a more controlled manner.
Industrial Production: On an industrial scale, this compound can be produced using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Ethyl asterrate undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form asterric acid and ethanol. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) is not.
Reduction: this compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol group, forming a different ester.
Oxidation: Although less common, this compound can undergo oxidation reactions to form various oxidized products.
Applications De Recherche Scientifique
Ethyl asterrate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its reactivity and stability make it a suitable candidate for various organic synthesis experiments.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent in various industrial applications.
Mécanisme D'action
The mechanism by which ethyl asterrate exerts its effects, particularly as an acetylcholinesterase inhibitor, involves its interaction with the active catalytic site and peripheral anionic site of the enzyme. The esterification substitution groups at position 8 of asterric acid contribute to its bioactivity. This interaction inhibits the breakdown of acetylcholine, thereby increasing its levels in the synaptic cleft and enhancing cholinergic transmission .
Comparaison Avec Des Composés Similaires
Ethyl asterrate can be compared with other similar ester compounds:
Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group. It also exhibits acetylcholinesterase inhibitory activity.
Ethyl Acetate: A simpler ester with a similar structure but derived from acetic acid. It is widely used as a solvent in various applications.
Ethyl Butyrate: Another ester with a pleasant odor, commonly used in the food and beverage industry as a flavoring agent.
This compound stands out due to its specific inhibitory activity on acetylcholinesterase, making it a compound of interest in medicinal chemistry .
Propriétés
Formule moléculaire |
C19H20O8 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoate |
InChI |
InChI=1S/C19H20O8/c1-5-26-19(23)16-13(21)6-10(2)7-14(16)27-17-12(18(22)25-4)8-11(20)9-15(17)24-3/h6-9,20-21H,5H2,1-4H3 |
Clé InChI |
JIPGWTAQJPIOCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1OC2=C(C=C(C=C2OC)O)C(=O)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



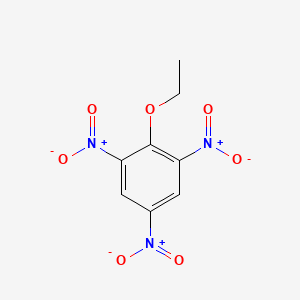


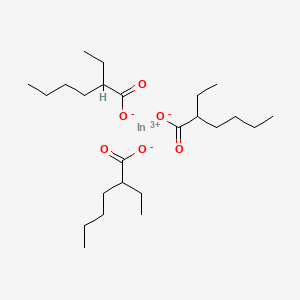
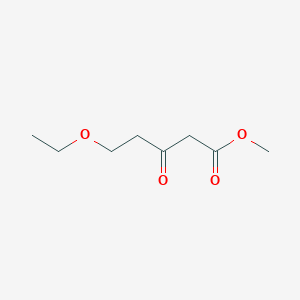
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)
